Spectroscopic Data for 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde: A Technical Guide
Spectroscopic Data for 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this molecule. The interpretation of this data is crucial for the structural elucidation and quality control of this important synthetic intermediate.
Introduction
5-Methyl-1,3,4-oxadiazole-2-carbaldehyde is a member of the 1,3,4-oxadiazole class of heterocycles, which are of significant interest in medicinal chemistry due to their diverse biological activities. The presence of a reactive carbaldehyde group at the 2-position and a methyl group at the 5-position of the oxadiazole ring makes this compound a versatile building block for the synthesis of more complex pharmaceutical agents. Accurate spectroscopic characterization is paramount to ensure the identity and purity of this molecule in any synthetic workflow.
Molecular Structure and Key Features
The structure of 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde consists of a five-membered aromatic ring containing one oxygen and two nitrogen atoms, substituted with a methyl group and a carbaldehyde group. The electron-withdrawing nature of the 1,3,4-oxadiazole ring and the carbaldehyde group significantly influences the chemical environment of the constituent atoms, which is reflected in their spectroscopic signatures.
Caption: Molecular structure of 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde are detailed below.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show two distinct signals corresponding to the methyl and aldehyde protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.8 - 10.2 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~2.6 - 2.8 | Singlet | 3H | Methyl protons (-CH₃) |
Causality of Chemical Shifts:
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Aldehyde Proton (δ ~9.8 - 10.2): The aldehyde proton is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl group and the 1,3,4-oxadiazole ring. This results in a characteristic downfield chemical shift.
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Methyl Protons (δ ~2.6 - 2.8): The methyl protons are attached to a carbon atom of the oxadiazole ring. The electronegativity of the nitrogen and oxygen atoms in the ring causes a moderate downfield shift compared to a typical alkyl proton.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to exhibit four signals, corresponding to the four unique carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~180 - 185 | Aldehyde carbonyl carbon (C=O) |
| ~165 - 170 | Oxadiazole ring carbon (C-5) |
| ~160 - 165 | Oxadiazole ring carbon (C-2) |
| ~12 - 15 | Methyl carbon (-CH₃) |
Expert Interpretation:
The chemical shifts of the two carbons within the 1,3,4-oxadiazole ring are expected to be in the range of 160-170 ppm. This is consistent with data from related structures, such as 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, where the oxadiazole carbons appear at approximately 164.32 and 161.98 ppm. The carbon attached to the methyl group (C-5) is anticipated to be slightly downfield compared to the carbon attached to the carbaldehyde group (C-2) due to the substitution pattern. The aldehyde carbonyl carbon will appear at a significantly downfield position, characteristic of this functional group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2900 - 3000 | Weak to Medium | C-H stretch (methyl and aldehyde) |
| ~1700 - 1720 | Strong | C=O stretch (aldehyde carbonyl) |
| ~1600 - 1650 | Medium to Strong | C=N stretch (oxadiazole ring) |
| ~1050 - 1100 | Medium | C-O-C stretch (oxadiazole ring) |
Self-Validating Protocol for IR Analysis:
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Sample Preparation: Prepare a KBr pellet or a mull of the sample.
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Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
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Validation: The presence of a strong absorption band in the 1700-1720 cm⁻¹ region is a primary indicator of the aldehyde carbonyl group. The characteristic C=N and C-O-C stretching frequencies of the 1,3,4-oxadiazole ring should also be present to confirm the heterocyclic core.[1]
Caption: Workflow for IR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.
Predicted Mass Spectrum
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Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 112, corresponding to the molecular weight of C₄H₄N₂O₂.
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Major Fragmentation Pathways:
| m/z | Proposed Fragment |
| 83 | [M - CHO]⁺ |
| 69 | [M - CH₃CN]⁺ |
| 55 | [CH₃-C≡N-O]⁺ |
| 42 | [CH₃-C≡N]⁺ |
Trustworthiness of Fragmentation Analysis:
The fragmentation of 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde is expected to proceed through several key pathways. Alpha-cleavage of the aldehyde group, leading to the loss of a CHO radical (29 Da), is a common fragmentation pattern for aldehydes. Ring fragmentation of the oxadiazole nucleus is also anticipated, potentially involving the loss of acetonitrile (CH₃CN) or other small neutral molecules. High-resolution mass spectrometry would be invaluable to confirm the elemental composition of the fragment ions.
Caption: Predicted major fragmentation pathways in mass spectrometry.
Synthesis of 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde
A common and reliable method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of a diacylhydrazine derivative. A plausible synthetic route to the title compound is outlined below.
Experimental Protocol:
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Step 1: Synthesis of N'-acetyl-2-oxoacetohydrazide:
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To a solution of acetohydrazide in a suitable solvent (e.g., dichloromethane), add an equimolar amount of ethyl chlorooxoacetate at 0 °C.
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Stir the reaction mixture at room temperature for several hours.
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diacylhydrazine.
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Step 2: Cyclization to 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde:
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Dissolve the crude N'-acetyl-2-oxoacetohydrazide in a dehydrating agent such as phosphorus oxychloride (POCl₃).
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Heat the reaction mixture under reflux for a specified period.
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After cooling, carefully pour the reaction mixture onto crushed ice.
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Neutralize the solution with a base (e.g., sodium bicarbonate).
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the crude product by column chromatography on silica gel to afford the pure 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde.
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Authoritative Grounding: The synthesis of 1,3,4-oxadiazoles from diacylhydrazines using dehydrating agents like phosphorus oxychloride is a well-established and widely reported method in heterocyclic chemistry.[1]
Conclusion
The predicted spectroscopic data presented in this guide provide a robust framework for the identification and characterization of 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde. The combination of NMR, IR, and MS data offers a comprehensive and self-validating system for confirming the structure and purity of this valuable synthetic intermediate. Researchers and drug development professionals can leverage this information to ensure the quality of their starting materials and intermediates, ultimately contributing to the successful synthesis of novel therapeutic agents.
References
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Shimoga, G., Shin, E.-J., & Kim, S.-Y. (2018). 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate. Retrieved from [Link]
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Bala, S., Kamboj, S., Kajal, A., Saini, V., & Prasad, D. N. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 172791. [Link]
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Salahuddin, Mazumder, A., & Shaharyar, M. (2017). Synthesis, Characterization, and In Vitro Anticancer Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Analogue. Journal of Chemistry, 2017, 1–13. [Link]
- Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons.
- Sahu, N., & Singh, R. K. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR.
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Bala, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 172791. [Link]
